(3-Chloro-4-methylphenyl)methanesulfonyl chloride
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Overview
Description
(3-Chloro-4-methylphenyl)methanesulfonyl chloride is an organic compound with the molecular formula C8H8Cl2O2S. This compound is a member of the sulfonyl chloride family, which are known for their reactivity and utility in various chemical reactions. It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
(3-Chloro-4-methylphenyl)methanesulfonyl chloride can be synthesized through several methods. One common method involves the reaction of (3-Chloro-4-methylphenyl)methanol with chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to prevent decomposition and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of large-scale reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-methylphenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.
Reduction Reactions: It can be reduced to (3-Chloro-4-methylphenyl)methanesulfonamide using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to (3-Chloro-4-methylphenyl)methanesulfonic acid using strong oxidizing agents.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Reducing Agents: Lithium aluminum hydride
Oxidizing Agents: Potassium permanganate, chromium trioxide
Major Products
Sulfonamide: Formed from reaction with amines
Sulfonate Ester: Formed from reaction with alcohols
Sulfonic Acid: Formed from oxidation reactions
Scientific Research Applications
(3-Chloro-4-methylphenyl)methanesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.
Biology: It is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals, including antibiotics and anti-inflammatory drugs.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3-Chloro-4-methylphenyl)methanesulfonyl chloride involves its reactivity as an electrophile. It reacts with nucleophiles to form covalent bonds, resulting in the formation of sulfonamide or sulfonate ester products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: A simpler sulfonyl chloride with similar reactivity but lacks the aromatic ring and chlorine substituents.
Tosyl chloride (p-Toluenesulfonyl chloride): Another sulfonyl chloride with a methyl group on the aromatic ring, commonly used in organic synthesis.
Uniqueness
(3-Chloro-4-methylphenyl)methanesulfonyl chloride is unique due to the presence of both a chlorine substituent and a methyl group on the aromatic ring. This combination of substituents can influence its reactivity and the types of products formed in chemical reactions, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C8H8Cl2O2S |
---|---|
Molecular Weight |
239.12 g/mol |
IUPAC Name |
(3-chloro-4-methylphenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C8H8Cl2O2S/c1-6-2-3-7(4-8(6)9)5-13(10,11)12/h2-4H,5H2,1H3 |
InChI Key |
FXTSFSPHJKVFNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CS(=O)(=O)Cl)Cl |
Origin of Product |
United States |
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